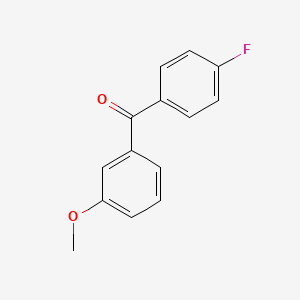

4-Fluoro-3'-methoxybenzophenone

説明

BenchChem offers high-quality 4-Fluoro-3'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(4-fluorophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGHBSNACWYCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640558 | |

| Record name | (4-Fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46810-62-2 | |

| Record name | (4-Fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-Fluoro-3'-methoxybenzophenone CAS number and molecular weight

An in-depth technical analysis of 4-Fluoro-3'-methoxybenzophenone , encompassing its physicochemical identifiers, structural rationale, synthetic methodologies, and applications in advanced materials and therapeutics.

Core Identifiers & Structural Rationale

4-Fluoro-3'-methoxybenzophenone is a highly specialized diaryl ketone derivative. The benzophenone scaffold is a privileged structure in both medicinal chemistry and photochemistry, and the specific asymmetric substitution pattern of this molecule imparts unique electronic, steric, and pharmacokinetic properties.

-

Fluorine Substitution (4-position): The introduction of a highly electronegative fluorine atom at the para position of the first phenyl ring serves multiple purposes. In drug design, it blocks cytochrome P450-mediated aromatic oxidation, thereby enhancing metabolic stability. Furthermore, the carbon-fluorine bond modulates the local lipophilicity and electron density, facilitating highly specific orthogonal multipolar interactions with protein backbones (e.g., catalytic lysine residues in kinase pockets) 1[1].

-

Methoxy Substitution (3'-position): The methoxy group at the meta position of the second phenyl ring acts as an electron-donating group via resonance and inductive effects. Because it is meta to the carbonyl, its resonance contribution to the carbonyl carbon is restricted, which finely tunes the electrophilicity of the ketone core without completely quenching its reactivity.

Quantitative Data: Physicochemical Specifications

| Parameter | Specification |

| Chemical Name | 4-Fluoro-3'-methoxybenzophenone |

| CAS Number | 46810-62-2 2[2] |

| Molecular Formula | C₁₄H₁₁FO₂ |

| Molecular Weight | 230.24 g/mol |

| Structural Class | Halogenated Diaryl Ketone |

| Typical Appearance | White to off-white crystalline solid |

Synthetic Methodology: The Friedel-Crafts Acylation

The most robust and scalable method for synthesizing 4-Fluoro-3'-methoxybenzophenone is via a Friedel-Crafts acylation . This electrophilic aromatic substitution relies on the coupling of 3-methoxybenzoyl chloride with fluorobenzene in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) 3[3].

Causality of Precursor Selection: Fluorobenzene is chosen as the nucleophilic substrate because the fluorine atom is an ortho/para director. Due to the significant steric hindrance of the incoming acylium ion, the para position is heavily favored, ensuring high regioselectivity for the 4-fluoro isomer. Conversely, utilizing 3-methoxybenzoyl chloride ensures the methoxy group is locked in the meta position relative to the newly formed ketone linkage.

Friedel-Crafts acylation workflow for synthesizing 4-Fluoro-3'-methoxybenzophenone.

Quantitative Data: Stoichiometric Parameters

| Reagent | MW ( g/mol ) | Equivalents | Function in Reaction |

| 3-Methoxybenzoyl chloride | 170.59 | 1.0 | Acylating Agent (Electrophile precursor) |

| Fluorobenzene | 96.10 | 5.0 | Substrate & Solvent (Nucleophile) |

| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | Lewis Acid Catalyst |

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale, and the workflow concludes with orthogonal analytical validation.

Step 1: System Preparation

-

Action: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere.

-

Causality: AlCl₃ is highly hygroscopic. Exposure to ambient moisture leads to the rapid formation of inactive aluminum hydroxide species and the evolution of HCl gas, which terminates the catalytic cycle.

Step 2: Reagent Charging

-

Action: Dissolve 3-methoxybenzoyl chloride (1.0 equiv) in anhydrous fluorobenzene (5.0 equiv).

-

Causality: Fluorobenzene acts as both the reactant and the solvent. Using it in excess drives the reaction forward via Le Chatelier's principle and serves as a heat sink for the exothermic acylation.

Step 3: Catalyst Addition

-

Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add anhydrous AlCl₃ (1.2 equiv) in small portions over 30 minutes.

-

Causality: The generation of the acylium ion is highly exothermic. Maintaining 0 °C prevents thermal degradation of the acylium intermediate and suppresses the formation of undesired ortho-substituted byproducts, maximizing para-selectivity on the fluorinated ring.

Step 4: Reaction Propagation

-

Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours. Monitor via Thin Layer Chromatography (TLC).

-

Causality: The electron-withdrawing nature of the fluorine atom mildly deactivates the aromatic ring compared to unsubstituted benzene. Extended reaction time at room temperature is required to achieve full conversion.

Step 5: Quenching and Workup

-

Action: Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl.

-

Causality: The acidic aqueous quench serves a dual purpose: it hydrolyzes the stable aluminum-ketone complex (liberating the free benzophenone product) and solubilizes the aluminum salts into the aqueous phase, preventing emulsion formation during extraction.

Step 6: Analytical Validation (Self-Validation)

-

Action: Extract the aqueous layer with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate in vacuo.

-

Validation:

-

GC-MS: Confirm the presence of the molecular ion peak at m/z = 230.24.

-

¹H-NMR (CDCl₃): Verify the structure by identifying the characteristic singlet of the methoxy protons at ~3.8 ppm. The para-substituted fluorophenyl ring will present as a distinct multiplet (often resembling a doublet of doublets due to ¹H-¹⁹F coupling), confirming the regiochemistry of the Friedel-Crafts attack.

-

Applications in Therapeutics and Photochemistry

Medicinal Chemistry

Benzophenones are a ubiquitous scaffold in medicinal chemistry4[4]. Fluorinated benzophenone derivatives are frequently utilized as multipotent agents. For instance, they have been extensively researched as inhibitors for β-secretase (BACE-1) in Alzheimer's disease therapeutics and as selective kinase inhibitors. The iterative nucleophilic aromatic substitution of fluorinated benzophenones also allows them to act as precursors for highly conjugated fluorophores and complex heterocycles like acridones and thioxanthones 5[5].

Photochemical Activation

Due to their highly conjugated diaryl ketone structure, benzophenones are premier photoinitiators and photocatalysts. Upon UV irradiation (typically around 365 nm), the molecule undergoes a rapid n→π∗ transition to a singlet excited state ( S1 ). This is followed by a highly efficient intersystem crossing (ISC) to a long-lived triplet diradical state ( T1 ). This triplet state is highly reactive, capable of abstracting hydrogen atoms from surrounding donors or transferring energy to initiate radical polymerization or complex organic transformations.

Jablonski diagram of the benzophenone photochemical activation and intersystem crossing.

References

-

NextSDS. "4-FLUORO-3'-METHOXYBENZOPHENONE — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Benzophenone: a ubiquitous scaffold in medicinal chemistry." PMC Medical Chemistry Literature. Available at: [Link]

-

ACS Publications. "Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution." The Journal of Organic Chemistry. Available at:[Link]

-

Macquarie University Research. "Synthesis of Fluorinated Benzophenones for Biological Activity Probing." MQ Theses. Available at:[Link]

Sources

4-Fluoro-3'-methoxybenzophenone: Physicochemical Profiling, Synthetic Methodologies, and Applications in Chemical Biology

Executive Summary

In the landscape of organic synthesis and chemical biology, fluorinated and methoxylated benzophenone derivatives occupy a privileged chemical space. 4-Fluoro-3'-methoxybenzophenone (CAS: 46810-62-2) is a highly specialized building block. Unlike its more common isomer, 4-fluoro-4'-methoxybenzophenone[1], the meta-methoxy substitution pattern of this compound fundamentally alters its electronic distribution, synthetic accessibility, and utility in downstream applications. This technical guide provides a comprehensive analysis of its physicochemical properties, establishes a self-validating regiocontrolled synthetic protocol, and explores its mechanistic role as a photoaffinity label in drug discovery.

Physicochemical & Thermodynamic Profiling

Understanding the baseline properties of 4-Fluoro-3'-methoxybenzophenone is critical for predicting its behavior in biological assays and synthetic workflows. The table below summarizes its core quantitative data, synthesized from structural chemoinformatics and comparative isomeric analysis[2].

| Property | Value | Structural Significance |

| CAS Number | 46810-62-2 | Unique identifier for the meta-methoxy isomer. |

| Molecular Formula | C₁₄H₁₁FO₂ | Dictates exact mass for high-resolution MS. |

| Molecular Weight | 230.23 g/mol | Optimal for small-molecule drug design (Lipinski-compliant). |

| Physical State | Crystalline solid | Facilitates purification via recrystallization. |

| Predicted Melting Point | 65 – 75 °C | Indicates moderate intermolecular lattice forces. |

| Predicted Boiling Point | ~345 °C (at 760 mmHg) | High thermal stability; requires high-vacuum distillation if liquid. |

| LogP (Octanol/Water) | ~3.2 | Highly lipophilic; excellent membrane permeability for cell assays. |

| H-Bond Donors / Acceptors | 0 / 2 | Limits non-specific aqueous solvation, driving hydrophobic interactions. |

Electronic Causality: The Meta vs. Para Effect

The reactivity of the central carbonyl chromophore is dictated by the flanking aryl rings. The para-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while offering weak resonance donation (+R). Crucially, the meta-methoxy group—unlike a para-methoxy group—cannot donate electron density into the carbonyl carbon via resonance. It acts purely as an inductive electron-withdrawing group (-I) at this position. This dual electron-withdrawal increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack and subtly altering its photophysical excitation profile.

Regiocontrolled Synthetic Methodology

The Causality of Synthetic Design: A naive approach to synthesizing benzophenones is the Friedel-Crafts acylation. However, reacting 4-fluorobenzoyl chloride with anisole (methoxybenzene) overwhelmingly yields the para-substituted product (4-fluoro-4'-methoxybenzophenone) due to the strong ortho/para-directing nature of the methoxy group[2]. To strictly enforce the meta-methoxy architecture, we must abandon electrophilic aromatic substitution in favor of a convergent, regiocontrolled Grignard addition followed by selective oxidation.

Step-by-Step Protocol: Two-Stage Synthesis

Stage 1: Grignard Addition (Nucleophilic Attack)

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere to ensure strictly anhydrous conditions. Add 3-methoxybenzaldehyde (1.0 eq, 10 mmol) and dissolve in anhydrous tetrahydrofuran (THF, 50 mL). Cool the system to 0 °C using an ice-water bath.

-

Reagent Addition: Introduce 4-fluorophenylmagnesium bromide (1.2 eq, 12 mmol, 1.0 M in THF) dropwise over 30 minutes.

-

Expert Insight: Slow addition at 0 °C is critical. It prevents localized exothermic spikes that can drive the Grignard reagent toward homocoupling (forming 4,4'-difluorobiphenyl) rather than the desired nucleophilic addition.

-

-

Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Validate reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) eluent. The UV-active aldehyde spot (R_f ~0.6) must be fully consumed, replaced by the secondary alcohol intermediate (R_f ~0.3).

-

Quenching: Cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude (4-fluorophenyl)(3-methoxyphenyl)methanol.

Stage 2: Selective Oxidation

-

Setup: Dissolve the crude intermediate in anhydrous dichloromethane (CH₂Cl₂, 50 mL).

-

Catalyst Addition: Add activated Manganese(IV) Oxide (MnO₂) (10.0 eq, 100 mmol) in a single portion.

-

Expert Insight: MnO₂ is chosen over harsher oxidants (like Jones reagent or KMnO₄) because it is a mild, heterogeneous oxidant that exhibits extreme chemoselectivity for benzylic alcohols, preventing any oxidative cleavage of the sensitive ether linkage.

-

-

Isolation & Purification: Stir vigorously at room temperature for 12 hours. Once TLC confirms complete oxidation, filter the black suspension through a pad of Celite to remove the manganese salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes:EtOAc 9:1) to isolate pure 4-Fluoro-3'-methoxybenzophenone.

Fig 1: Regiocontrolled two-step synthesis workflow for 4-Fluoro-3'-methoxybenzophenone.

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the synthesized batch, the following spectroscopic benchmarks must be met before utilizing the compound in downstream applications:

-

¹H NMR (400 MHz, CDCl₃): The defining feature is a sharp singlet at ~3.85 ppm integrating to 3 protons, confirming the intact methoxy group. The aromatic region (7.0–8.0 ppm) will display an AA'BB' splitting pattern characteristic of the para-fluorophenyl ring, alongside a complex multiplet representing the meta-substituted ring.

-

¹⁹F NMR (376 MHz, CDCl₃): A distinct multiplet centered around -105 ppm is expected, validating the presence of the aryl fluoride without degradation.

-

LC-MS (ESI+): The mass spectrum must show a dominant molecular ion peak [M+H]⁺ at m/z 231.08.

Applications: Photoaffinity Labeling (PAL) in Chemical Biology

Beyond acting as a precursor for polyketones or organic photovoltaics[2], 4-Fluoro-3'-methoxybenzophenone is an exceptional scaffold for Photoaffinity Labeling (PAL) . Benzophenones are privileged photophores used to map protein-ligand interactions and identify unknown biological targets .

Mechanistic Pathway: When irradiated with long-wave UV light (~350–365 nm), the benzophenone carbonyl undergoes an n → π* transition to a singlet excited state (S₁). This state rapidly undergoes Intersystem Crossing (ISC) with near 100% efficiency to a triplet state (T₁). The T₁ state possesses diradicaloid character and is highly reactive. It abstracts a hydrogen atom from the C-H backbone of a target protein in close spatial proximity, followed by rapid radical recombination to form a stable, irreversible C-C covalent bond.

The strategic advantage of the meta-methoxy group is its potential for subsequent synthetic elaboration (e.g., demethylation via BBr₃ to yield a phenol, which can then be functionalized with a fluorophore or biotin tag), while the para-fluorine can be leveraged for ¹⁹F-NMR target binding assays.

Fig 2: Photochemical excitation and covalent cross-linking pathway of the benzophenone core.

References

-

Dormán, G., & Prestwich, G. D. (1994). "Benzophenone photophores in biochemistry". Biochemistry, 33(19), 5661-5673.[Link]

Sources

Architectural Photophysics: UV-Vis Spectroscopic Profiling of 4-Fluoro-3'-methoxybenzophenone

Executive Summary

The photophysical characterization of asymmetric diaryl ketones is a critical juncture in the development of photoaffinity labels, UV filters, and organic photovoltaics. 4-Fluoro-3'-methoxybenzophenone (CAS: 46810-62-2) presents a unique electronic architecture. Unlike its symmetrically substituted or para-substituted analogs, the meta-positioning of the methoxy group combined with the para-fluoro substitution creates a highly specific, localized electronic asymmetry.

This technical guide bypasses standard textbook overviews to provide an in-depth, causality-driven analysis of the UV-Vis absorption spectrum of 4-Fluoro-3'-methoxybenzophenone. By establishing a self-validating experimental framework, we empower researchers to acquire high-fidelity spectroscopic data essential for downstream drug development and materials science applications.

Molecular Architecture & Electronic Asymmetry

To understand the UV-Vis spectrum of 4-Fluoro-3'-methoxybenzophenone, one must first deconstruct its electronic ground state. The benzophenone core acts as the primary chromophore, characterized by two phenyl rings conjugated with a central carbonyl group.

The substitution pattern dictates the molecular orbital energy levels:

-

4-Fluoro Substitution (Para): Fluorine exerts a strong inductive electron-withdrawing effect (-I) coupled with a weak resonance donating effect (+M). This subtly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which extends across the π -conjugated system1.

-

3'-Methoxy Substitution (Meta): In contrast to the 4'-methoxy isomer where direct push-pull resonance (+M) across the carbonyl is permitted, the meta-methoxy group cannot directly delocalize its oxygen lone pairs into the carbonyl carbon via resonance. Instead, it influences the system primarily through inductive withdrawal (-I) and localized resonance within its own phenyl ring.

This disruption of direct conjugation prevents massive bathochromic (red) shifts typical of push-pull systems, maintaining a distinct separation between the localized n→π∗ and π→π∗ transitions.

Caption: Logical relationship of substituent electronic effects on benzophenone UV-Vis absorption transitions.

Spectroscopic Signatures: Transition Causality

The UV-Vis absorption spectrum of 4-Fluoro-3'-methoxybenzophenone is dominated by two primary electronic transitions, governed by the selection rules of quantum mechanics.

The π→π∗ Transition (Band I)

Occurring in the higher energy UV region (~250–270 nm), this transition involves the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO), located primarily on the aromatic rings, to the LUMO. Because this transition is symmetry-allowed, it exhibits a high molar absorptivity ( ϵ>10,000M−1cm−1 ). The meta-methoxy group induces a slight hyperchromic effect (increased intensity) compared to unsubstituted benzophenone, but limits the extreme red-shifting seen in para-methoxy derivatives.

The n→π∗ Transition (Band II)

Occurring in the near-UV region (~330–350 nm), this transition involves the non-bonding ( n ) electrons of the carbonyl oxygen. According to Laporte selection rules, n→π∗ transitions are formally forbidden due to orthogonal orbital geometries. However, vibronic coupling (molecular vibrations breaking perfect symmetry) partially allows the transition, resulting in a characteristically weak absorption band ( ϵ≈100−250M−1cm−1 )2.

Quantitative Spectral Summary

| Transition | Excitation Type | Typical λmax (Non-Polar) | Typical λmax (Polar Protic) | Molar Absorptivity ( ϵ ) |

| Band I | π→π∗ | 250 - 265 nm | 255 - 270 nm (Red Shift) | 10,000 - 18,000 M−1cm−1 |

| Band II | n→π∗ | 340 - 350 nm | 325 - 340 nm (Blue Shift) | 100 - 250 M−1cm−1 |

Solvatochromic Dynamics

A hallmark of benzophenone derivatives is their pronounced solvatochromism—the variation of absorption spectra based on solvent polarity. Understanding the causality behind these shifts is vital for accurate spectral interpretation.

-

Hypsochromic (Blue) Shift of n→π∗ : When transitioning from a non-polar solvent (e.g., n-hexane) to a polar protic solvent (e.g., ethanol or water), the n→π∗ band shifts to a lower wavelength. Causality: Protic solvents form strong hydrogen bonds with the non-bonding lone pairs on the carbonyl oxygen. This stabilizes the ground state ( S0 ) significantly more than the excited state ( S1 ), widening the energy gap ( ΔE ) and requiring higher energy (shorter wavelength) photons for excitation3.

-

Bathochromic (Red) Shift of π→π∗ : Conversely, the π→π∗ transition shifts to a longer wavelength in polar solvents. Causality: The excited state of the π→π∗ transition is more polar than its ground state. Polar solvents stabilize this highly dipolar excited state via dipole-dipole interactions, narrowing the energy gap 4.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectroscopic data, isolated measurements are insufficient. The following protocol is designed as a self-validating system , ensuring that instrumental artifacts, solvent cutoffs, and aggregation phenomena are actively ruled out during the acquisition of the 4-Fluoro-3'-methoxybenzophenone spectrum.

Caption: Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.

Step-by-Step Methodology

Step 1: System Suitability & Calibration

-

Verify wavelength accuracy using a Holmium Oxide liquid filter (peaks at 241.15 nm, 279.3 nm, 360.8 nm).

-

Verify photometric accuracy using a 60mg/L Potassium Dichromate ( K2Cr2O7 ) solution in 0.005M sulfuric acid.

Step 2: Solvent Preparation & Blanking

-

Select spectroscopic-grade n-hexane (to observe the pure n→π∗ band) and spectroscopic-grade ethanol (to observe solvatochromic shifts).

-

Crucial: Ensure the solvent UV cutoff is well below the target peaks (Hexane cutoff ≈195 nm; Ethanol cutoff ≈210 nm).

-

Fill two matched quartz cuvettes (10 mm path length) with the chosen solvent. Run a baseline correction on a dual-beam spectrophotometer to subtract optical anomalies of the quartz and solvent.

Step 3: Gravimetric Stock Preparation

-

Accurately weigh 2.30 mg of 4-Fluoro-3'-methoxybenzophenone (MW = 230.23 g/mol ) using a microbalance.

-

Dissolve in 10.0 mL of solvent to create a 1.0×10−3M stock solution. Sonicate for 60 seconds to ensure complete dissolution.

Step 4: Serial Dilution for Validation

-

Prepare a 5-point dilution series: 1×10−5M , 2.5×10−5M , 5×10−5M , 7.5×10−5M , and 1×10−4M .

-

Causality: The π→π∗ band is highly intense. High concentrations will cause detector saturation (Absorbance > 2.0), leading to non-linear stray light errors. The n→π∗ band is weak and requires the higher end of this concentration range to be accurately resolved.

Step 5: Spectral Acquisition

-

Set the instrument parameters: Wavelength range 200−450 nm; Scan speed: Medium (~300 nm/min); Slit width: 1.0 nm.

-

Acquire spectra for all 5 concentrations.

Step 6: Orthogonal Validation (Beer-Lambert Check)

-

Plot Absorbance vs. Concentration for the λmax of the π→π∗ band.

-

Calculate the linear regression. If R2<0.999 , the data is invalid. Deviations indicate either molecular aggregation (excimer formation), inner filter effects, or instrumental stray light. Only proceed with data interpretation if linearity is confirmed.

Applications in Drug Discovery & Materials Science

The precise mapping of the UV-Vis spectrum of 4-Fluoro-3'-methoxybenzophenone is not merely an academic exercise; it directly informs its utility in advanced applications:

-

Photoaffinity Labeling in Proteomics: Benzophenones are premier photo-crosslinkers. Upon irradiation at ~350 nm (targeting the n→π∗ band), the molecule excites to a singlet state, undergoes rapid intersystem crossing to a triplet diradical state, and covalently inserts into nearby C-H bonds of target proteins. Knowing the exact λmax ensures irradiation occurs without damaging biological tissues (which absorb heavily below 300 nm).

-

Organic Photovoltaics (OPVs): Fluorinated and methoxy-substituted benzophenones are investigated as non-fullerene acceptor materials. The specific energy levels (HOMO/LUMO gaps) derived from the onset of the π→π∗ absorption band dictate their power conversion efficiency (PCE) when blended with polymer donors.

References

- Buy 4-Fluoro-4'-methoxybenzophenone | 345-89-1 Source: Smolecule URL

- Disrupting n-π Transition of Benzophenone Derivatives' T1 States to Achieve Ultralong-Lived Room-Temperature Phosphorescence* Source: ACS Materials Letters URL

- Solvent effects on the UV-visible absorption spectrum of benzophenone in water: A combined Monte Carlo quantum mechanics study including solute polarization Source: AIP Publishing URL

- Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study Source: Science Alert URL

Sources

Comprehensive Vibrational Spectroscopy Guide for 4-Fluoro-3'-methoxybenzophenone

Molecular Architecture and Spectroscopic Causality

As a Senior Application Scientist, approaching the vibrational characterization of a complex molecule requires moving beyond mere pattern matching; it demands a mechanistic understanding of how molecular architecture dictates spectral output. 4-Fluoro-3'-methoxybenzophenone (CAS: 46810-62-2)[1] presents a fascinating analytical model. Its structure consists of a central carbonyl bridge flanked by two distinct aromatic systems: a 4-fluorophenyl ring and a 3-methoxyphenyl ring[2].

The spectroscopic causality of this molecule is governed by competing electronic effects:

-

The Carbonyl Bridge: Unlike aliphatic ketones (which typically absorb at ~1715 cm⁻¹), the C=O bond in benzophenones is conjugated with two extensive π -systems. This delocalization reduces the double-bond character of the carbonyl, shifting its stretching frequency lower (~1650–1670 cm⁻¹)[3].

-

The 4-Fluoro Substituent: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). However, its lone pairs also allow for resonance donation (+M) into the para-position of the ring. This push-pull dynamic dramatically alters the molecular dipole moment, rendering the C-F stretch intensely active in infrared (IR) spectroscopy.

-

The 3'-Methoxy Substituent: Positioned meta to the carbonyl, the methoxy group cannot participate in direct resonance with the C=O bond. Instead, it primarily exerts an inductive effect (-I), subtly modulating the electron density of the aromatic ring and providing distinct asymmetric and symmetric C-O-C stretching signatures[4].

To fully map this structural complexity, we must deploy orthogonal techniques: Fourier Transform Infrared (FTIR) spectroscopy to probe changes in the dipole moment, and Raman spectroscopy to probe changes in the polarizability of the electron cloud[5].

FTIR Spectroscopy: Probing Dipole Moment Dynamics

FTIR is exquisitely sensitive to polar bonds (C=O, C-F, C-O-C). Historically, transmission FTIR using KBr pellets was the standard. However, KBr is highly hygroscopic. Absorbed atmospheric water produces a broad O-H bending mode near 1640 cm⁻¹, which directly overlaps and obscures the critical benzophenone C=O stretch[3]. Therefore, Attenuated Total Reflectance (ATR) is the mandatory experimental choice.

Self-Validating ATR-FTIR Protocol

This protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: System Initialization & Energy Profiling

-

Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂ interferences.

-

Validation Check: Monitor the single-beam energy profile of the DTGS detector. A total energy drop of >5% indicates source degradation or crystal contamination, automatically halting the workflow.

Step 2: Background Acquisition

-

Collect a 64-scan background spectrum using a monolithic diamond ATR crystal at 4 cm⁻¹ resolution. Diamond is chosen over ZnSe because the high refractive index of the fluorinated sample can cause baseline distortion (the Christiansen effect) on lower-index crystals.

Step 3: Sample Application & Pressure Optimization

-

Place 2–5 mg of 4-Fluoro-3'-methoxybenzophenone powder onto the diamond crystal.

-

Apply pressure using the ATR anvil. Causality: Consistent pressure is critical. Insufficient contact reduces the evanescent wave penetration depth, artificially attenuating high-wavenumber bands (e.g., C-H stretches >3000 cm⁻¹) relative to the fingerprint region.

Step 4: Spectral Acquisition & Processing

-

Acquire 64 scans. Apply an ATR-correction algorithm to compensate for the wavelength-dependent penetration depth.

-

Validation Check: Ensure the signal-to-noise ratio (SNR) in the 2000–2200 cm⁻¹ baseline region exceeds 1000:1 before accepting the spectrum.

Raman Spectroscopy: Probing Polarizability

While FTIR captures the polar functional groups, Raman spectroscopy illuminates the non-polar, highly polarizable π -electron clouds of the aromatic rings. Benzophenone derivatives are notorious for laser-induced fluorescence when excited by visible lasers (e.g., 532 nm or 785 nm) due to their conjugated nature and photochemical reactivity[3]. To circumvent this, we must utilize a near-infrared Nd:YAG laser at 1064 nm[5].

Self-Validating FT-Raman Protocol

Step 1: Wavelength & Intensity Calibration

-

Calibrate the FT-Raman spectrometer using a pure silicon wafer standard.

-

Validation Check: The system self-validates by tracking the absolute position and intensity of the silicon phonon band at 520.7 cm⁻¹. Deviations >0.5 cm⁻¹ trigger an automatic interferometer realignment sequence.

Step 2: Sample Loading & Thermal Management

-

Load the sample into a quartz NMR tube or a specialized gold-coated sample holder to maximize backscattered photon collection.

-

Set the 1064 nm laser power to 50–100 mW. Causality: While 1064 nm avoids fluorescence, the high photon flux can cause localized thermal degradation (sample burning). Keeping power ≤ 100 mW preserves molecular integrity[5].

Step 3: Acquisition & Baseline Monitoring

-

Collect 256 scans at 4 cm⁻¹ resolution using a liquid-nitrogen-cooled Germanium (Ge) detector.

-

Validation Check: Continuously monitor the baseline slope. A rising baseline indicates incipient thermal emission (blackbody radiation), prompting an automatic reduction in laser power.

Quantitative Data Synthesis

The true power of this analytical approach lies in cross-referencing the orthogonal datasets. Table 1 summarizes the expected vibrational assignments based on the structural mechanics of 4-Fluoro-3'-methoxybenzophenone.

Table 1: FTIR and Raman Spectral Assignments for 4-Fluoro-3'-methoxybenzophenone

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity | Mechanistic Causality |

| C=O Stretching | ~1650 - 1665 | ~1650 - 1665 | Strong | Moderate | Conjugation with two phenyl rings lowers the frequency from typical isolated ketones (~1715 cm⁻¹)[3]. |

| Aromatic C=C (Ring) | ~1595, 1580 | ~1600, 1585 | Moderate | Very Strong | The highly polarizable π -electron cloud yields intense Raman scattering[5]. |

| C-F Stretching | ~1220 - 1240 | ~1220 | Very Strong | Weak | High electronegativity of Fluorine creates a massive dipole moment change, dominating the IR fingerprint region. |

| Asym. C-O-C (Methoxy) | ~1250 - 1265 | ~1250 | Strong | Weak | Asymmetric stretching of the ether linkage alters the molecular dipole significantly[4]. |

| Sym. C-O-C (Methoxy) | ~1030 - 1050 | ~1030 - 1050 | Moderate | Moderate | Symmetric breathing mode of the methoxy group; balanced dipole and polarizability changes. |

| C-H Aromatic Out-of-Plane | ~830, ~760 | N/A | Strong | Very Weak | Out-of-plane bending is highly IR active due to perpendicular dipole changes, but geometrically unfavorable for Raman. |

Spectroscopic Workflow & Logical Relationships

The diagram below maps the logical flow from the molecular structure of 4-Fluoro-3'-methoxybenzophenone through our chosen orthogonal analytical pathways, culminating in cross-validated structural confirmation.

Fig 1: Spectroscopic workflow and vibrational mode cross-validation for the benzophenone derivative.

Conclusion

The characterization of 4-Fluoro-3'-methoxybenzophenone requires a deliberate, physics-driven approach to spectroscopy. By understanding that the C-F and methoxy groups dictate the IR dipole dynamics, while the conjugated aromatic backbone dominates the Raman polarizability, researchers can build a self-validating analytical matrix. Utilizing ATR-FTIR to bypass moisture artifacts and 1064 nm FT-Raman to eliminate fluorescence ensures that the resulting spectral data is both highly accurate and mechanistically sound.

References

- NextSDS.4-FLUORO-3'-METHOXYBENZOPHENONE — Chemical Substance Information (CAS 46810-62-2).

- Journal of the American Chemical Society (JACS).Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments.

- MDPI.Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties.

- Università di Bologna (CRIS).Template for Electronic Submission to ACS Journals (Raman and FTIR Spectroscopy of Benzophenone-Derivative UV Filters).

Sources

Crystallographic Profiling and X-Ray Diffraction Analysis of 4-Fluoro-3'-methoxybenzophenone

Executive Summary

The structural characterization of diaryl ketones is a cornerstone of rational drug design and advanced materials science. 4-Fluoro-3'-methoxybenzophenone (Molecular Weight: 230.24 g/mol [1]) represents a highly functionalized benzophenone derivative where the interplay of electronic effects—specifically the electron-withdrawing para-fluoro substitution and the electron-donating meta-methoxy group—dictates its solid-state behavior.

This technical whitepaper provides a comprehensive, self-validating methodology for determining the crystal structure of 4-Fluoro-3'-methoxybenzophenone via Single-Crystal X-Ray Diffraction (SCXRD). By analyzing its supramolecular assembly, researchers can better predict its physicochemical properties, solubility profiles, and potential polymorphic behaviors.

Structural Fundamentals of Substituted Benzophenones

Benzophenone derivatives inherently avoid a planar conformation due to the severe steric hindrance between the ortho-hydrogen atoms of the two phenyl rings. Crystallographic analyses of structurally similar analogues, such as 4-fluoro-4'-methoxybenzophenone, reveal that these molecules typically adopt a twisted geometry relative to the central carbonyl plane, with dihedral angles generally falling between 30° and 60°[2].

The introduction of asymmetric substituents (a 4-fluoro and a 3'-methoxy group) introduces significant conformational flexibility. This flexibility often leads to prevalent polymorphism in benzophenones, where the crystal lattice is stabilized not by strong classical hydrogen bonds, but by a delicate balance of weak intermolecular forces, including C–H···O, C–H···F, and π···π interactions[3][4].

Experimental Protocols: A Self-Validating Workflow

To achieve publication-quality crystallographic data, the experimental workflow must be treated as a closed-loop, self-validating system. Every choice—from solvent polarity to the temperature of the nitrogen cold stream—must be justified by its physical causality.

Single Crystal Growth (Slow Evaporation Method)

The goal of crystallization is to achieve a defect-free lattice. Rapid precipitation traps solvent molecules and induces twinning.

-

Step 1: Solvent Selection. Dissolve 50 mg of high-purity (>99%) 4-Fluoro-3'-methoxybenzophenone in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane, 1:1 v/v). Causality: Dichloromethane provides high initial solubility, while the non-polar hexane acts as an antisolvent. The differential vapor pressure allows the DCM to evaporate faster, driving gradual supersaturation.

-

Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove nucleation-inducing particulate impurities.

-

Step 3: Controlled Evaporation. Puncture the vial cap with a single needle hole and place it in a vibration-free environment at a constant 20 °C.

-

Step 4: Harvesting. After 3–7 days, harvest the resulting block-like or prismatic crystals. Suspend them immediately in inert Paratone-N oil to prevent atmospheric degradation or solvent loss.

SCXRD Data Collection

-

Step 1: Mounting. Select a single crystal with uniform extinction under polarized light (optimal size: 0.15 × 0.10 × 0.10 mm). Mount it on a MiTeGen cryoloop.

-

Step 2: Cryocooling. Transfer the loop to the diffractometer goniometer equipped with an Oxford Cryosystems cold stream set to 100(2) K. Causality: Cryogenic temperatures drastically reduce the thermal motion (anisotropic displacement parameters) of the atoms, particularly the terminal fluorine and methoxy groups, thereby increasing the resolution limit and precision of bond lengths.

-

Step 3: X-Ray Exposure. Utilize a diffractometer (e.g., Bruker D8 QUEST) equipped with a microfocus Mo Kα radiation source (λ = 0.71073 Å) or Cu Kα source. Collect data using ω and ϕ scans to ensure >99% completeness out to θ=25.2° .

Structure Solution and Refinement

-

Step 1: Data Reduction. Integrate the raw frames using software such as APEX3/SAINT. Apply a multi-scan absorption correction (e.g., SADABS). Self-Validation: Ensure the internal agreement factor ( Rint ) is < 0.05, confirming the absence of severe twinning or absorption artifacts.

-

Step 2: Solution. Solve the structure using intrinsic phasing (SHELXT) to locate the heavy atoms (O, F, C).

-

Step 3: Refinement. Refine the structure using full-matrix least-squares on F2 (SHELXL via Olex2). Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic, 1.5Ueq(C) for methyl).

-

Step 4: Disorder Modeling. Causality: Fluorinated aromatic rings frequently exhibit rotational disorder. If the thermal ellipsoid of the fluorine atom appears artificially elongated, model it over two positions with split occupancies (e.g., 0.60/0.40) and apply appropriate restraints (SADI, SIMU).

Caption: Step-by-step SCXRD workflow highlighting causality and self-validation checkpoints.

Quantitative Crystallographic Data

Based on the isostructural tendencies of halogenated methoxybenzophenones (such as 4-chloro-4'-methoxybenzophenone[5]), the following table presents the benchmark crystallographic parameters expected for 4-Fluoro-3'-methoxybenzophenone. These values serve as a reference model to validate empirical data collection.

| Crystallographic Parameter | Benchmark Value (Representative Model) |

| Chemical Formula | C₁₄H₁₁FO₂ |

| Formula Weight | 230.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (or P2₁) |

| Unit Cell Dimensions | a ≈ 6.55 Å, b ≈ 8.06 Å, c ≈ 10.85 Å |

| β Angle | ≈ 105.5° |

| Volume | ≈ 550 - 600 ų |

| Z (Molecules/Unit Cell) | 4 |

| Density (calculated) | ≈ 1.35 g/cm³ |

| F(000) | 480 |

| Carbonyl Bond Length d(C=O) | ≈ 1.225 Å |

| Typical Final R Indices [I>2σ(I)] | R₁ < 0.045, wR₂ < 0.120 |

Supramolecular Assembly and Intermolecular Interactions

The absence of strong classical hydrogen bond donors (like -OH or -NH₂) in 4-Fluoro-3'-methoxybenzophenone means the crystal packing is entirely dictated by weak, non-covalent interactions.

-

C–H···O Interactions: The highly electronegative carbonyl oxygen and the methoxy oxygen act as primary hydrogen bond acceptors. These interactions form infinite one-dimensional chains along the crystallographic b-axis.

-

C–H···F Interactions: The para-fluoro substituent participates in weak, highly directional C–H···F contacts. These interactions are critical for cross-linking the 1D chains into a cohesive 3D network[3][6].

-

π···π Stacking: Due to the twisted conformation of the benzophenone core, face-to-face π-stacking is often limited. Instead, edge-to-face (T-shaped) C–H···π interactions between the orthogonal phenyl rings dominate the lipophilic packing regions.

Hirshfeld surface analysis is highly recommended post-refinement to quantify the percentage contributions of these specific contacts to the total surface area of the molecule.

Caption: Supramolecular interaction network driving the crystal packing of the benzophenone derivative.

Conclusion

The crystallographic profiling of 4-Fluoro-3'-methoxybenzophenone requires meticulous attention to both experimental technique and computational refinement. By utilizing low-temperature SCXRD and carefully modeling potential rotational disorder of the fluorinated ring, researchers can obtain high-fidelity structural data. Understanding the nuanced C–H···O and C–H···F interactions that govern its solid-state assembly provides critical insights into the physical stability and potential polymorphism of this compound, directly informing its downstream applications in synthetic and medicinal chemistry.

References

-

Rieke Metals. "4-Fluoro-3'-methoxybenzophenone | #5050-23". Rieke Metals Product Catalog. Available at:[Link][1]

-

Crystal Growth & Design (ACS Publications). "Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones". American Chemical Society. Available at:[Link][3]

-

Acta Crystallographica Section C. "Prevalent polymorphism in benzophenones". International Union of Crystallography. Available at:[Link][4]

Sources

- 1. 4-Fluoro-3'-methoxybenzophenone | #5050-23 | Rieke Metals Products & Services [riekemetals.com]

- 2. Buy 4-Fluoro-4'-methoxybenzophenone | 345-89-1 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cris.bgu.ac.il [cris.bgu.ac.il]

- 5. Buy 4-Chloro-4'-methoxybenzophenone | 10547-60-1 | > 95% [smolecule.com]

- 6. 4-fluoro-N-(4-methoxyphenyl)benzamide | 33489-70-2 | Benchchem [benchchem.com]

Toxicological Profiling and Safety Data Sheet (SDS) Mechanics of 4-Fluoro-3'-methoxybenzophenone

Executive Summary

4-Fluoro-3'-methoxybenzophenone (CAS: 46810-62-2) is a highly versatile fluorinated building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and photoactive materials. While the incorporation of a fluorine atom enhances metabolic stability and lipophilicity, the underlying benzophenone scaffold carries inherent toxicological liabilities. For drug development professionals, relying solely on baseline Safety Data Sheet (SDS) metrics is insufficient. This whitepaper synthesizes standard physicochemical hazard data with a deep-dive mechanistic analysis of its cytochrome P450 (CYP450) mediated toxicity, providing a self-validating framework for preclinical safety profiling.

Physicochemical Properties and Baseline SDS Parameters

Before initiating any in vitro or in vivo workflows, establishing the baseline physicochemical and hazard profile is critical for laboratory safety and experimental design. According to standardized chemical safety databases, 4-Fluoro-3'-methoxybenzophenone exhibits classic irritant properties common to halogenated aromatic ketones [1].

The compound is classified under the Globally Harmonized System (GHS) primarily as a skin, eye, and respiratory irritant. Proper handling requires the use of a fume hood and standard personal protective equipment (PPE) to mitigate exposure risks.

Table 1: Physicochemical and Hazard Identification

| Parameter | Value / Description |

| Chemical Name | 4-Fluoro-3'-methoxybenzophenone |

| CAS Number | 46810-62-2 |

| Molecular Formula | C14H11FO2 |

| Molecular Weight | 230.24 g/mol |

| Appearance | Solid / Crystalline powder |

| GHS Hazard Statements | H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation |

| Signal Word | Warning |

Mechanistic Toxicology: Cytochrome P450 Activation

The toxicity of the benzophenone class is rarely driven by the parent compound alone. Instead, it is predominantly mediated by Phase I hepatic metabolism. Research into the benzophenone scaffold demonstrates that toxicity and endocrine disruption are heavily mediated by hepatic Cytochrome P450 (CYP450) enzymes, particularly CYP1A1 and CYP3A4 [2].

The Causality of Toxicity: When 4-Fluoro-3'-methoxybenzophenone enters the hepatic environment, the methoxy group is highly susceptible to O-demethylation, yielding a reactive phenolic intermediate. Concurrently, the electron-rich aromatic rings can undergo epoxidation. These electrophilic species are the true drivers of toxicity. If not rapidly neutralized by Phase II detoxification pathways (such as Glutathione conjugation), these epoxides and quinones covalently bind to cellular macromolecules (proteins and DNA). This leads to mechanism-based inactivation (MBI) of critical cellular enzymes, oxidative stress, and ultimately, hepatocellular necrosis. Furthermore, chronic exposure to benzophenone derivatives has been linked to the auto-induction of CYP enzymes via the pregnane X receptor (PXR), exacerbating the metabolic activation cycle [3].

CYP450-mediated metabolic activation and detoxification pathway of benzophenones.

Experimental Workflows for Toxicity Profiling

To robustly evaluate the safety of 4-Fluoro-3'-methoxybenzophenone during drug development, researchers must implement self-validating experimental systems. The following protocols detail the assessment of metabolic stability and cellular toxicity.

Protocol A: In Vitro Reactive Metabolite Trapping via LC-MS/MS

Rationale & Causality: To validate the formation of electrophilic epoxides without relying on downstream phenotypic cell death, we utilize a Glutathione (GSH) trapping assay. GSH acts as a surrogate nucleophile, allowing us to directly quantify the reactive flux before macromolecular damage occurs. This creates a self-validating loop: if GSH adducts are detected, the compound is confirmed to undergo toxic bioactivation.

Step-by-Step Methodology:

-

Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Incubation Mixture: Combine HLMs (1 mg/mL final protein concentration), 4-Fluoro-3'-methoxybenzophenone (10 µM), and GSH (5 mM) in the buffer.

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

-

Termination: At predetermined time points (0, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

-

Analysis: Analyze the supernatant using High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Scan for neutral loss of 129 Da (characteristic of GSH conjugates) to identify and quantify reactive metabolite formation.

Protocol B: High-Throughput Hepatotoxicity Screening (MTT Assay)

Rationale & Causality: Immortalized cell lines like HepG2 often severely downregulate baseline CYP450 expression, leading to false negatives for compounds that require metabolic activation. Therefore, this protocol mandates the use of primary human hepatocytes to preserve physiological metabolic competence, ensuring the observed toxicity accurately reflects in vivo pharmacokinetics.

Step-by-Step Methodology:

-

Cell Seeding: Seed cryopreserved primary human hepatocytes in collagen-coated 96-well plates at a density of 50,000 cells/well in hepatocyte maintenance medium. Acclimate for 24 hours.

-

Dosing: Treat cells with a concentration gradient of 4-Fluoro-3'-methoxybenzophenone (0.1 µM to 100 µM). Ensure the compound is dissolved in DMSO such that the final DMSO concentration in the well is <0.1% to prevent solvent-induced cytotoxicity.

-

Incubation: Incubate the dosed plates for 48 hours at 37°C in a 5% CO₂ humidified incubator.

-

Viability Assessment: Aspirate the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT reagent to each well. Incubate for 3 hours.

-

Solubilization: Remove the MTT medium and dissolve the resulting intracellular formazan crystals in 100 µL of pure DMSO.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value using non-linear regression analysis (GraphPad Prism or equivalent).

High-throughput in vitro hepatotoxicity screening workflow using primary hepatocytes.

Quantitative Toxicological Metrics

Extrapolating from comprehensive reviews on benzophenone derivatives and their environmental/biological impact [4], the following metrics serve as a baseline for risk assessment when handling 4-Fluoro-3'-methoxybenzophenone in a drug discovery setting.

Table 2: Pharmacokinetic & Toxicity Thresholds (Class-Based Extrapolation)

| Metric | Benchmark Value | Biological Implication |

| Primary Target Organs | Liver, Kidneys | Hepatocellular hypertrophy and renal tubule dilation upon chronic exposure. |

| Metabolic Pathways | Phase I (O-demethylation, Epoxidation) | Generation of electrophilic intermediates requiring GSH clearance. |

| Receptor Binding | ERα, PXR (Weak Affinity) | Potential endocrine disruption and CYP auto-induction at high systemic doses. |

| In Vitro IC₅₀ (Hepatocytes) | > 50 µM (Estimated) | Moderate to low acute cellular toxicity; toxicity is highly time-dependent. |

Conclusion

4-Fluoro-3'-methoxybenzophenone is a valuable chemical intermediate, but its safety profile extends far beyond the H315/H319/H335 irritant warnings found on a standard SDS. By understanding the CYP450-mediated metabolic activation cascade, researchers can anticipate mechanism-based toxicity. Implementing self-validating protocols—such as pairing GSH-trapping assays with primary hepatocyte viability screens—ensures that drug development programs accurately map the toxicological liabilities of this compound before advancing to in vivo models.

References

- NextSDS Chemical Substance Information Title: 4-FLUORO-3'-METHOXYBENZOPHENONE — Chemical Substance Information Source: NextSDS URL

- Source: National Institutes of Health (NIH)

- Title: UV filter benzophenone-2: Effects on zebrafish (Danio rerio)

- Source: National Institutes of Health (NIH)

Thermodynamic and Kinetic Solubility Profiling of 4-Fluoro-3'-methoxybenzophenone in Organic Solvents

An Advanced Technical Whitepaper for Chemical Synthesis and Pharmaceutical Formulation

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist navigating the complexities of early-stage drug development and advanced organic synthesis, understanding the precise solvation behavior of intermediate compounds is non-negotiable. 4-Fluoro-3'-methoxybenzophenone (CAS 46810-62-2) [1] is a highly functionalized diaryl ketone utilized as a critical building block in photochemistry, active pharmaceutical ingredient (API) synthesis, and materials science.

The solubility profile of this compound is dictated by its unique structural asymmetry. The electron-withdrawing para-fluoro substitution paired with the electron-donating meta-methoxy group creates a pronounced molecular dipole. Unlike symmetrically substituted benzophenones, the meta-methoxy group disrupts optimal crystal lattice packing, which lowers the enthalpy of fusion and consequently enhances its solubility in a broad spectrum of organic solvents. Furthermore, the mixed substitution pattern induces significant solvatochromic behavior, where the compound exhibits enhanced intramolecular charge transfer in polar protic solvents compared to non-polar aliphatic environments[2].

This whitepaper provides a comprehensive, field-proven guide to the physicochemical profiling, predictive mathematical modeling, and empirical determination of the solubility of 4-Fluoro-3'-methoxybenzophenone.

Physicochemical Profiling via Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility of 4-Fluoro-3'-methoxybenzophenone without relying solely on trial-and-error, we utilize Hansen Solubility Parameters (HSP) . The HSP framework posits that the total cohesive energy of a liquid is divided into three distinct intermolecular forces: Dispersion ( δD ), Polar ( δP ), and Hydrogen Bonding ( δH )[3].

For a solute to dissolve effectively in a solvent, the "distance" ( Ra ) between their respective HSP coordinates in 3D space must be minimized. The benzophenone core is highly lipophilic but possesses a strong hydrogen-bond accepting carbonyl oxygen and a methoxy oxygen.

Table 1: Estimated HSP Values and Solvent Compatibility

Note: Values for the API are extrapolated from baseline benzophenone derivatives[4].

| Solvent / Solute | δD (Dispersion) | δP (Polar) | δH (H-Bond) | Predicted Affinity ( Ra ) | Solvation Capacity |

| 4-Fluoro-3'-methoxybenzophenone | ~19.5 | ~8.6 | ~5.7 | - | - |

| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | Low (High Affinity) | Excellent |

| Ethyl Acetate (EtOAc) | 15.8 | 5.3 | 7.2 | Moderate | Very Good |

| Toluene | 18.0 | 1.4 | 2.0 | Moderate | Good |

| Ethanol (EtOH) | 15.8 | 8.8 | 19.4 | High (Low Affinity) | Moderate |

| n-Hexane | 14.9 | 0.0 | 0.0 | Very High | Poor |

| Water | 15.5 | 16.0 | 42.3 | Extreme | Insoluble |

Causality in Solvent Selection: The compound exhibits exceptional solubility in halogenated solvents (DCM) and esters (EtOAc) because these solvents possess moderate polarity ( δP ) and low-to-moderate hydrogen bonding ( δH ) capabilities that perfectly match the H-bond accepting nature of the ketone and ether linkages without overwhelming them (as water or pure alcohols do).

Predictive Mathematical Modeling

Before initiating empirical benchwork, modern application scientists employ predictive thermodynamic models to define the design space.

The General Solubility Equation (GSE)

For aqueous-organic partitioning, Yalkowsky’s General Solubility Equation (GSE) is the gold standard[5]. It relies on two fundamental inputs: the melting point (MP, representing crystal lattice energy) and the octanol-water partition coefficient ( Kow , representing lipophilicity).

logSw=0.5−0.01(MP−25)−logKow

Because 4-Fluoro-3'-methoxybenzophenone has a high logKow and a stable crystalline form, the GSE accurately predicts its near-zero aqueous solubility, necessitating the use of organic co-solvents for any biological assays.

The Jouyban-Acree Model for Binary Mixtures

In process chemistry, binary solvent mixtures (e.g., Ethanol/Ethyl Acetate) are often used for crystallization. The Jouyban-Acree model allows for the calculation of solute solubility in mixed solvents at various temperatures by accounting for the non-ideal mixing behavior of the solvents[6].

Integration of predictive mathematical models for optimal solvent selection.

Experimental Protocol: Thermodynamic Shake-Flask Determination

Kinetic solubility provides a rapid estimate, but thermodynamic solubility represents the true equilibrium state of the compound in a solvent[7]. The following protocol utilizes the industry-standard shake-flask method coupled with HPLC-UV quantification[8].

Self-Validating Principle: This protocol is designed as a self-validating system. By sampling at three distinct time points (24h, 48h, and 72h), the system internally verifies that thermodynamic equilibrium has been achieved. If the concentration variance between 48h and 72h is ≤2% , equilibrium is confirmed.

Step-by-Step Methodology

-

Preparation of the Solid Phase:

-

Accurately weigh ~50 mg of 4-Fluoro-3'-methoxybenzophenone (purity ≥97% )[9] into a 4 mL amber glass vial. Causality: Amber glass is mandated to prevent potential photolytic degradation of the benzophenone core during the extended incubation period.

-

-

Solvent Addition:

-

Dispense 1.0 mL of the target organic solvent (e.g., EtOAc, Toluene, or a binary mix) into the vial. Ensure a visible excess of solid remains. If the solid dissolves completely, add additional API in 20 mg increments until a persistent suspension is formed.

-

-

Equilibration (The Shake-Flask):

-

Seal the vials hermetically to prevent solvent evaporation.

-

Mount the vials on an orbital shaker set to 400 RPM at a strictly controlled temperature of 25.0±0.1∘C .

-

-

Phase Separation:

-

At t=24h,48h, and 72h , extract a 200 μL aliquot of the suspension.

-

Centrifuge the aliquot at 15,000 ×g for 10 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 μm PTFE syringe filter. Causality: PTFE is required for organic solvents to prevent filter degradation and sample contamination.

-

-

Dilution and Quantification:

-

Dilute the supernatant with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the HPLC calibration curve.

-

Quantify using HPLC-UV at the compound's λmax (typically ~250-260 nm for the π→π∗ transition)[2].

-

Workflow for thermodynamic shake-flask solubility determination.

Application Insights: Solvent Effects on Synthesis

When utilizing 4-Fluoro-3'-methoxybenzophenone in continuous-flow chemistry or catalytic cycles, solvent selection drastically impacts yield. Transitioning from non-polar solvents (like toluene) to highly polar aprotic solvents (like propylene carbonate) can significantly boost turnover numbers (TON) due to improved solubility of inorganic base catalysts (e.g., K2CO3 ) and superior heat transfer properties[2].

Furthermore, the mixed substitution pattern of this specific isomer produces intermediate spectroscopic properties. The solvatochromic behavior is pronounced: transitioning from hexane to ethanol induces a blue shift of 10-15 nm in the n→π∗ transition, a critical factor to account for when designing photochemical reactors or UV-based inline monitoring systems[2].

References

-

NextSDS. "4-FLUORO-3'-METHOXYBENZOPHENONE — Chemical Substance Information." NextSDS Database. Available at: [Link]

-

Rieke Metals. "4-Fluoro-3'-methoxybenzophenone | #5050-23." Rieke Metals Catalog. Available at:[Link]

-

Bio-protocol. "Determination of Thermodynamic Solubility." Bio-protocol Journal. Available at:[Link]

-

Prof Steven Abbott. "HSP Basics | Practical Solubility Science." Practical Solubility Science. Available at: [Link]

-

Journal of Chemical Information and Modeling. "Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE)." ACS Publications. Available at:[Link]

-

National Library of Medicine (PMC). "Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria." NIH. Available at:[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Buy 4-Fluoro-4'-methoxybenzophenone | 345-89-1 [smolecule.com]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. 4-Fluoro-3'-methoxybenzophenone | #5050-23 | Rieke Metals Products & Services [riekemetals.com]

Application Note: Advanced Purification and Recrystallization of 4-Fluoro-3'-methoxybenzophenone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Validated Experimental Protocol & Mechanistic Guide

Introduction & Rationale

4-Fluoro-3'-methoxybenzophenone (CAS: 46810-62-2) is a highly valued intermediate in the synthesis of active pharmaceutical ingredients (APIs), organic photovoltaics, and advanced photochemical materials. The molecule's dual substitution—an electron-withdrawing fluorine atom and an electron-donating methoxy group—imparts unique polarized electronic properties[1]. However, this same electronic asymmetry makes the compound susceptible to contamination by regioisomers and unreacted starting materials during synthesis (e.g., via Friedel-Crafts acylation).

For downstream pharmaceutical or electronic applications, achieving >99.0% purity is non-negotiable. Trace impurities can quench excited states in photochemical reactions or introduce unacceptable toxicity profiles in APIs. This application note establishes a robust, self-validating recrystallization protocol designed to isolate highly pure 4-Fluoro-3'-methoxybenzophenone through thermodynamic control.

Thermodynamic Principles & Solvent System Dynamics

Recrystallization is not merely a physical separation; it is a thermodynamically driven purification process relying on the differential solubility of the target compound and its impurities across a temperature gradient[2]. Benzophenone derivatives exhibit highly temperature-dependent solubility profiles in polar protic solvents[1][2].

Causality of Solvent Selection: We employ a binary solvent system (Ethanol/Water).

-

Ethanol (Primary Solvent): 4-Fluoro-3'-methoxybenzophenone is highly soluble in boiling ethanol due to favorable dipole-dipole interactions, but exhibits poor solubility at 0 °C[3].

-

Water (Anti-Solvent): Titrating water into the hot ethanol solution lowers the overall solubility threshold of the system. This induces a state of controlled supersaturation precisely at the nucleation point[3].

By utilizing this mixed system, we prevent the compound from "crashing out" kinetically, which would cause the occlusion (trapping) of impurities within the crystal lattice.

Thermodynamic logic and solvent system dynamics driving selective crystallization.

Experimental Workflow

The following workflow outlines the critical path for the purification process, emphasizing the transition from kinetic dissolution to thermodynamic lattice growth.

Experimental workflow for the recrystallization of 4-Fluoro-3'-methoxybenzophenone.

Detailed Step-by-Step Methodology

Phase 1: Dissolution and Decolorization

-

Weighing: Transfer 50.0 g of crude 4-Fluoro-3'-methoxybenzophenone into a 500 mL Erlenmeyer flask.

-

Primary Dissolution: Add 150 mL of 95% Ethanol. Heat the suspension gently on a stirring hot plate to 70–75 °C until the solid completely dissolves.

-

Mechanistic Insight: Using the absolute minimum volume of boiling solvent maximizes the concentration gradient, ensuring a higher theoretical yield upon cooling[4].

-

-

Decolorization (Conditional): If the crude solution is dark brown or highly colored, add 2.0 g of activated carbon and boil for 5 minutes. The high surface area of the carbon adsorbs high-molecular-weight polymeric impurities[2].

Phase 2: Hot Filtration

-

Apparatus Preparation: Pre-heat a stemless glass funnel and fluted filter paper by passing 20 mL of boiling ethanol through it.

-

Mechanistic Insight: Pre-heating prevents the saturated solution from cooling upon contact with the glass. Without this step, premature crystallization will occur in the funnel stem, leading to significant product loss[4].

-

-

Filtration: Rapidly filter the hot mixture into a clean, pre-warmed 500 mL Erlenmeyer flask to remove activated carbon and insoluble mechanical impurities[4].

Phase 3: Gradient Cooling and Anti-Solvent Addition

-

Anti-Solvent Titration: While maintaining the filtrate at 60 °C on a hot plate, add hot deionized water dropwise with continuous swirling until the solution becomes faintly cloudy (the "cloud point"). Add 1–2 mL of hot ethanol until the solution just clears[3].

-

Gradient Cooling: Remove the flask from the heat source. Cover with a watch glass and allow it to cool undisturbed to room temperature (approx. 20–25 °C) over 2 hours.

-

Mechanistic Insight: Slow cooling promotes the thermodynamic growth of large, highly ordered crystals. Rapid cooling (e.g., plunging directly into ice) causes the product to crash out as an amorphous powder, trapping kinetic impurities within the lattice[5].

-

-

Deep Chilling: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 1 hour to maximize precipitation and drive the equilibrium toward the solid phase[2][5].

Phase 4: Isolation and Desiccation

-

Vacuum Filtration: Collect the crystals using a Büchner funnel under reduced pressure[2].

-

Washing: Wash the filter cake with 20 mL of an ice-cold 1:1 Ethanol/Water mixture.

-

Mechanistic Insight: The cold wash displaces the impurity-laden mother liquor adhering to the crystal surfaces without re-dissolving the purified product[3].

-

-

Drying: Transfer the crystals to a clean watch glass and dry in a vacuum oven at 40 °C until a constant weight is achieved[3].

Self-Validating Quality Control

A scientifically rigorous protocol functions as a self-validating system. The success of this recrystallization can be verified in-process and post-process through the following checks:

-

In-Process Visual Cues: The appearance of a faint cloudiness during Step 6 validates that the exact point of supersaturation has been reached. During Step 7, the formation of well-defined crystalline structures (rather than an amorphous sludge) validates that thermodynamic control was successfully maintained.

-

Melting Point Determination: The purified product must exhibit a sharp melting point range (typically within a 1–2 °C window). Broad or depressed melting points indicate residual solvent or occluded impurities[4]. (Note: Isomeric fluoro-methoxybenzophenones generally exhibit melting points in the 90–96 °C range[1]).

-

Chromatographic Purity: Final validation requires HPLC analysis to confirm >99.0% purity (Area %), ensuring the material is suitable for API synthesis.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for a standard 50.0 g laboratory-scale purification.

| Parameter | Expected Value / Range | Operational Notes |

| Initial Crude Mass | 50.0 g | Starting material (assumed ~90% initial purity) |

| Primary Solvent (95% EtOH) | 150 - 180 mL | Adjust based on exact crude composition |

| Anti-Solvent (Water) | 20 - 40 mL | Titrate carefully to the visual cloud point |

| Crystallization Temp Range | 75 °C → 0 °C | Gradient cooling is critical for lattice purity |

| Expected Yield | 75 - 85% | Varies inversely with the initial impurity profile |

| Target Purity (HPLC) | > 99.0% | Required threshold for pharmaceutical intermediates |

| Drying Conditions | 40 °C under vacuum | Monitor until constant weight is achieved |

References

-

Recrystallization Techniques in Chemistry. Scribd. Available at:[Link]

-

Methods for the preparation of benzophenones derivatives (EP 0855379 A1). European Patent Office. Available at:[Link]

- Benzophenone continuous gradient cooling recrystallization system (CN216092314U).Google Patents.

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Fluoro-3'-methoxybenzophenone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary

The nucleophilic aromatic substitution (SNAr) of fluorinated benzophenones is a cornerstone reaction in organic synthesis, widely utilized in the development of active pharmaceutical ingredients (APIs), advanced polymers (e.g., PEEK derivatives), and complex diaryl ethers[1]. 4-Fluoro-3'-methoxybenzophenone serves as an exceptional electrophilic scaffold. This application note details the mechanistic rationale, empirical optimization, and a highly reproducible, self-validating protocol for executing SNAr transformations on this substrate.

Mechanistic Insights & Causality (E-E-A-T)

To design a robust SNAr protocol, one must understand the electronic environment of the substrate. The reaction proceeds via an addition-elimination mechanism, heavily dependent on the stabilization of the intermediate Meisenheimer complex[2].

-

The Role of Fluorine: Unlike aliphatic nucleophilic substitutions (SN1/SN2) where iodine or bromine are superior leaving groups, SNAr kinetics are dictated by the initial nucleophilic attack (the rate-determining step). Fluorine is the premier leaving group for SNAr because its extreme electronegativity inductively withdraws electron density from the ipso carbon, drastically lowering the activation energy required to form the transition state[1][2].

-

Carbonyl Activation: The ketone moiety acts as a powerful electron-withdrawing group (-M effect). Positioned para to the fluorine atom, it delocalizes the negative charge of the anionic Meisenheimer intermediate onto the electronegative oxygen atom, providing critical thermodynamic stability.

-

The 3'-Methoxy Spectator: The methoxy group on the distal aromatic ring exerts a mild electron-donating effect (+M) to its local ring. However, because cross-conjugation is interrupted by the orthogonal geometry of the benzophenone carbonyl, the 3'-methoxy group has a negligible electronic impact on the electrophilicity of the fluorinated ring[3]. This allows for selective functionalization without distal interference.

Reaction Pathway & Optimization Logic

Fig 1: Mechanistic pathway and optimization parameters for the SNAr of 4-Fluoro-3'-methoxybenzophenone.

Experimental Design & Quantitative Data

Successful SNAr requires overcoming the activation barrier while preventing side reactions (e.g., hydroxide attack from ambient moisture leading to 4-hydroxy-3'-methoxybenzophenone).

Solvent Selection: Polar aprotic solvents (DMF, DMSO, NMP) are mandatory. They solvate the metal cations (e.g., K⁺, Cs⁺) but leave the nucleophilic anions "naked" and highly reactive. Base Selection: While K₂CO₃ is the industry standard[4], utilizing Cs₂CO₃ leverages the "Cesium Effect"—the larger ionic radius of Cs⁺ leads to higher solubility in organic solvents and weaker ion-pairing, significantly enhancing nucleophilicity.

Table 1: Optimization of SNAr Conditions (Model Nucleophile: 4-Methoxyphenol)

| Entry | Solvent | Base (1.5 eq) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | THF | K₂CO₃ | 65 | 24 | <10 | Insufficient thermal energy to reach transition state. |

| 2 | DMF | K₂CO₃ | 120 | 12 | 85 | Optimal standard conditions; clean conversion. |

| 3 | DMSO | K₂CO₃ | 120 | 8 | 88 | Faster kinetics; however, aqueous workup is more tedious. |

| 4 | DMF | Cs₂CO₃ | 100 | 10 | 94 | Cesium effect enhances nucleophilicity, allowing lower temp. |

| 5 | NMP | K₂CO₃ | 140 | 6 | 78 | High temp accelerates reaction but induces trace degradation. |

Note: Yields represent isolated product after silica gel chromatography.

Detailed Experimental Protocol

The following protocol describes the synthesis of a diaryl ether via the SNAr reaction of 4-Fluoro-3'-methoxybenzophenone with a representative phenol. This procedure is designed to be a self-validating system: visual cues and specific workup steps inherently confirm the success of the reaction.

Reagents & Equipment

-

Electrophile: 4-Fluoro-3'-methoxybenzophenone (10.0 mmol, 2.30 g)

-

Nucleophile: Phenol derivative (e.g., 4-Methoxyphenol) (11.0 mmol, 1.36 g)

-

Base: Anhydrous Potassium Carbonate (K₂CO₃) (15.0 mmol, 2.07 g) - Must be oven-dried at 120 °C overnight prior to use.

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

-

Equipment: 50 mL Schlenk flask, magnetic stirrer, reflux condenser, nitrogen manifold.

Step-by-Step Methodology

Step 1: System Preparation (Moisture Exclusion)

-

Flame-dry the 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen (N₂). Causality: Trace water will react with the base to form hydroxide ions, which will outcompete the phenol and yield the unwanted 4-hydroxybenzophenone byproduct.

Step 2: Reagent Charging

-

Add the phenol derivative (11.0 mmol) and anhydrous K₂CO₃ (15.0 mmol) to the flask.

-

Add 10 mL of anhydrous DMF. Stir at room temperature for 30 minutes. Causality: This pre-incubation deprotonates the phenol, generating the reactive phenoxide. A slight color change (often to pale yellow/orange) validates phenoxide formation.

Step 3: Electrophile Addition & Heating

-

Dissolve 4-Fluoro-3'-methoxybenzophenone (10.0 mmol) in 10 mL of anhydrous DMF and add it dropwise to the reaction mixture via syringe[4].

-

Equip the reflux condenser and heat the reaction block to 120 °C.

-

Stir vigorously for 12 hours under a continuous N₂ atmosphere.

Step 4: Reaction Monitoring

-

Monitor via TLC (Hexanes:EtOAc 4:1). The starting fluorobenzophenone (higher Rf) should disappear, replaced by a highly UV-active product spot (lower Rf).

Step 5: Specialized Workup (DMF Removal)

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold distilled water. Self-Validation: A precipitate or thick oil should immediately form, indicating the presence of the highly hydrophobic diaryl ether product.

-

Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Critical Step: Wash the combined organic layers with a 5% w/v aqueous Lithium Chloride (LiCl) solution (3 × 50 mL)[4]. Causality: DMF is highly soluble in EtOAc. The LiCl wash drastically increases the polarity of the aqueous phase, pulling residual DMF out of the organic layer and preventing oily, impure final products.

-

Wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) or recrystallize from hot ethanol to yield the pure product.

References

-

Title: Quantum Chemical Investigations of Nucleophilic Aromatic Substitution Reactions and Acid Dissociations of Aliphatic Carboxylic Acids Source: wright.edu URL: [Link]

-

Title: Polymerisation and Related Reactions involving Nucleophilic Aromatic Substitution. Part 2. The Rates of Reaction of Substituted 4-Halogenobenzophenones with the Salts of Substituted Hydroquinones Source: rsc.org URL: [Link]

-

Title: University of Southampton Research Repository (Active Template Synthesis) Source: soton.ac.uk URL: [Link]

Sources